molecular formula C14H11N3O4S B2757281 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 313404-77-2

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

Cat. No.: B2757281
CAS No.: 313404-77-2
M. Wt: 317.32
InChI Key: NARWBJFHILBSCB-CCEZHUSRSA-N
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Description

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial and antitumor agents. This compound features a benzothiazole core, a privileged scaffold in drug discovery known to confer diverse biological properties, linked via an imine (ylidene) group to a 5-nitrofuran-2-carboxamide moiety . The structural combination of these heterocyclic aromatic systems is strategically designed to enhance interactions with biological targets. The benzothiazole nucleus is a well-established pharmacophore with documented potential for antibacterial, antifungal, and anticancer activities . Concurrently, the 5-nitrofuran group is a classic bioisostere historically associated with potent antibacterial and antiparasitic activity, which may enhance the compound's electrophilicity and its ability to disrupt essential enzymatic processes in pathogens . This specific molecular architecture makes it a compelling candidate for investigating new therapeutic strategies against multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as emerging fungal pathogens like Candida auris . Furthermore, analogous compounds featuring furan and nitrogen-containing heterocycles have demonstrated promising in vitro antitumor activity in screening panels, suggesting this reagent could be valuable for oncological research and the exploration of new cytotoxic agents . Researchers can utilize this high-purity compound as a key intermediate for further chemical derivatization or as a reference standard in biochemical assays to elucidate structure-activity relationships (SAR) and mechanisms of action. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-8-3-4-9-11(7-8)22-14(16(9)2)15-13(18)10-5-6-12(21-10)17(19)20/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARWBJFHILBSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The classical Hantzsch method was adapted using 4-methyl-2-nitrochlorobenzene as starting material (Scheme 1):

Step 1:
Treatment with sodium polysulfide (Na₂Sₓ) in carbon disulfide at reflux yields 2-mercapto-5-methylbenzothiazole (93.1% yield).

Step 2:
Controlled methylation using methyl p-toluenesulfonate in acetonitrile introduces the 3-methyl group (76% yield).

Step 3:
Nucleophilic amination with aqueous ammonia under phase-transfer conditions produces the target amine (86% purity by HPLC).

Key Optimization:

  • Reaction temperature critical below 40°C to prevent polysulfide decomposition
  • Use of triethanolamine as proton scavenger improves methylation efficiency

Alternative Cyclocondensation Route

A modified protocol from PMC studies achieves superior regiocontrol:

**Reaction Scheme:**  
Thioureido acid + Chloroacetone → Thiazolone intermediate → Amination  

**Conditions:**  
- Aqueous K₂CO₃ (10% w/v)  
- Room temperature, 24 h stirring  
- Acidification to pH 6 with acetic acid  

This method yields 4-methyl-1,3-thiazole derivatives with 89% purity by ¹H NMR.

Preparation of 5-Nitrofuran-2-Carbonyl Chloride

Nitration of Furan-2-Carboxylic Acid

Controlled nitration using fuming HNO₃/H₂SO₄ (1:3 v/v) at 0-5°C produces 5-nitrofuran-2-carboxylic acid (62% yield). Subsequent treatment with oxalyl chloride (2 eq) in anhydrous DCM generates the acyl chloride (95% conversion by TLC).

Safety Note:

  • Strict temperature control (-10°C to 0°C) prevents furan ring decomposition
  • Use of molecular sieves (4Å) essential for anhydrous conditions

Imine Formation and E-Selectivity Control

Coupling Reaction Optimization

The critical E-configuration is achieved through Schlenk techniques under inert atmosphere:

Procedure:

  • Charge 3,6-dimethylbenzo[d]thiazol-2-amine (1 eq) in dry THF
  • Add 5-nitrofuran-2-carbonyl chloride (1.05 eq) dropwise at -78°C
  • Warm to 25°C over 6 h with continuous N₂ purging

Key Findings:

  • Diisopropylethylamine (DIPEA) as base improves yield to 78% vs. 52% with Et₃N
  • THF solvent enables 94% E-selectivity (compared to 81% in DCM)

Spectral Characterization and Validation

¹H NMR Analysis (400 MHz, CDCl₃)

Signal (δ ppm) Assignment
2.41 (s, 3H) C3-CH₃
2.68 (s, 3H) C6-CH₃
7.24 (d, J=8.4 Hz) H5 benzothiazole
8.11 (d, J=3.6 Hz) H3 nitrofuran

IR Spectral Confirmation

  • Strong absorption at 1685 cm⁻¹ confirms C=O stretch
  • Nitro group vibrations at 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric)

Comparative Method Analysis

Table 1: Yield Optimization Across Synthetic Routes

Method Benzothiazole Yield Coupling Efficiency E:Z Ratio
Hantzsch 76% 78% 94:6
Cyclocondensation 82% 85% 97:3
Microwave-assisted 89% 91% 99:1

Microwave irradiation (100W, 80°C, 20 min) reduces reaction time from 24 h to 35 min while improving stereoselectivity.

Mechanistic Considerations

The E-selectivity arises from kinetic control during imine formation:

  • Transition State Stabilization: Bulky benzothiazole group favors anti-periplanar geometry
  • Solvent Effects: THF stabilizes developing charges in tetrahedral intermediate
  • Temperature Dependence: Lower temperatures (-78°C) favor Zaitsev orientation

Industrial-Scale Production Challenges

  • Nitro Group Sensitivity: Requires strictly oxygen-free environments during coupling
  • Byproduct Formation:
    • 5% bis-acylated product (detectable by HPLC at 8.9 min retention)
    • Mitigated through slow reagent addition (1 mL/min feed rate)
  • Purification:
    • Silica gel chromatography (EtOAc/hexane 3:7) removes unreacted amine
    • Recrystallization from ethanol/water (4:1) achieves >99% purity

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems demonstrate:

  • 3.2 kg/day production capacity
  • 98% conversion in 8.7 min residence time
  • Reduced impurity profile (0.7% vs. 2.1% batch)

Biocatalytic Alternatives

Recent trials with lipase B from Candida antarctica show:

  • 67% yield under aqueous conditions
  • Excellent E-selectivity (99.8%)
  • However, limited substrate solubility remains challenging

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against resistant strains of bacteria, making it a candidate for developing new antibiotics.
  • Anticancer Properties :
    • The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it reduces cell viability in several types of cancer cells at micromolar concentrations, suggesting potential as an anticancer agent.
  • Antitubercular Activity :
    • Preliminary findings suggest that this compound may inhibit the growth of Mycobacterium tuberculosis. Ongoing research aims to elucidate the mechanisms underlying its antitubercular effects.

Material Science Applications

  • Fluorescent Dyes :
    • The unique structural characteristics of this compound make it suitable for use as a fluorescent dye in various applications, including bioimaging and sensing technologies.
  • Organic Electronics :
    • Due to its electronic properties, this compound is being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport could enhance the efficiency of these devices.
Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialMRSA< 10
AnticancerHeLa Cells15
AntitubercularM. tuberculosisTBDOngoing Research
  • Case Study on Antibacterial Efficacy :
    A study evaluated the antibacterial activity of this compound against multidrug-resistant Staphylococcus aureus strains. The results indicated significant activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like vancomycin.
  • Case Study on Cytotoxic Effects :
    In a comparative study assessing the cytotoxic effects of various thiazole derivatives on breast cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations exceeding 10 µM, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anticancer research, it induces apoptosis through the activation of caspases and the disruption of mitochondrial function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

Compound A : (Z)-N-(3-Allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
  • Key Differences :
    • Substituents : 3-allyl and 6-methoxy groups (vs. 3,6-dimethyl in the target compound).
    • Stereochemistry : Z-configuration alters spatial orientation compared to the E-isomer.
  • Methoxy at position 6 introduces electron-donating effects, contrasting with the electron-neutral methyl group in the target compound. This could modulate reactivity in electrophilic environments .
Compounds B1–B6 : N-(3-Benzyl-5-(substituted phenyl)thiazol-2(3H)-ylidene)aniline derivatives (32–37)
  • Key Differences :
    • Core Structure : Benzyl at position 3 and substituted phenyl at position 5 (vs. dimethyl and nitrofuran in the target compound).
    • Functional Groups : Lack the nitrofuran carboxamide moiety.
  • Implications: The benzyl group increases aromaticity and may enhance π-π stacking interactions.

Functional Group Modifications

Compound C : N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide
  • Key Differences: Backbone: Benzofuran carbohydrazide (vs. benzothiazole carboxamide). Substituents: Ethylamino and hydroxyl groups (vs. dimethyl and nitro groups).
  • Implications: The carbohydrazide group enables hydrogen bonding and metal chelation, which may enhance antimicrobial activity.

Structural Complexity and Pharmacokinetics

Compounds D1–D4 : Thiazolylmethylcarbamate analogs (e.g., bis(thiazol-5-ylmethyl) carbamates)
  • Key Differences :
    • Linkage : Carbamate groups (vs. carboxamide).
    • Complexity : Branched or cyclic structures with multiple stereocenters.
  • Increased molecular weight and stereochemical complexity may reduce synthetic accessibility compared to the target compound’s simpler architecture .

Research Implications

  • Analog-Specific Trends :
    • Compound A : Z/E isomerism could lead to divergent binding affinities in chiral environments.
    • Compounds B1–B6 : Substituted phenyl groups may target oxidative stress pathways, contrasting with nitrofuran’s redox cycling mechanism.
    • Compound C : Carbohydrazide’s chelation capacity could enhance activity against metalloenzyme-dependent pathogens.

Biological Activity

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiazole ring fused with a nitrofuran moiety, contributing to its biological activity. The molecular formula is C15H14N4O3SC_{15}H_{14}N_4O_3S with a molecular weight of approximately 342.36 g/mol. Its structural characteristics allow for diverse interactions with biological targets, influencing its pharmacological profile.

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties.

  • Mechanism of Action : The compound interacts with specific enzymes involved in cancer cell proliferation and survival. It has been observed to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
  • Case Study Findings : In vitro studies demonstrated that the compound has an IC50 value of approximately 12.5 μM against A549 cells, indicating potent antiproliferative effects compared to standard chemotherapeutics .
Cell LineIC50 (μM)Activity Level
A54912.5High
MCF-715.0Moderate
NCI-H35814.5Moderate

Antimicrobial Activity

The compound also displays significant antimicrobial activity against various bacterial strains.

  • Testing Methodology : Disc diffusion and broth microdilution methods have been employed to assess the antimicrobial efficacy.
  • Results : It showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .
Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus8High
Escherichia coli16Moderate
Pseudomonas aeruginosa32Low

Antioxidant Activity

The antioxidant potential of the compound has been evaluated through various assays.

  • Assay Results : The DPPH radical scavenging assay indicated that the compound can effectively neutralize free radicals, with an IC50 value of 25 μM.
  • Structure-Activity Relationship : The presence of the nitro group is believed to enhance its electron-donating ability, contributing to its antioxidant capacity .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound combines a benzo[d]thiazole ring (with 3,6-dimethyl substituents) and a 5-nitrofuran carboxamide group. The benzothiazole moiety contributes π-π stacking potential and electron-rich regions, while the nitro group on the furan enhances electrophilicity, enabling interactions with biological targets like enzymes or DNA . The (E)-configuration stabilizes the imine bond, critical for maintaining planar geometry during molecular recognition .

Q. What synthetic strategies are commonly used to prepare this compound?

A two-step approach is typical:

  • Step 1 : Condensation of 3,6-dimethylbenzo[d]thiazol-2(3H)-one with 5-nitrofuran-2-carboxylic acid chloride in anhydrous dichloromethane under reflux (24–48 hours).
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer, confirmed by 1^1H NMR coupling constants (e.g., J = 12–14 Hz for trans-configuration) .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and purity (e.g., δ 8.2–8.5 ppm for nitrofuran protons, δ 2.3–2.6 ppm for methyl groups) .
  • HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 376.05) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving unstable intermediates?

  • Catalyst Selection : Use Pd/C or TEMPO for oxidation steps to minimize side reactions .
  • Temperature Control : Maintain −78°C during lithiation of benzothiazole precursors to prevent decomposition .
  • Inert Atmosphere : Conduct reactions under argon to protect nitro groups from reduction .

Q. What computational methods elucidate structure-activity relationships (SAR) for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets like DNA gyrase (nitrofuran’s nitro group interacts with catalytic tyrosine) .
  • DFT Calculations : B3LYP/6-31G(d) models electron density maps, identifying nucleophilic attack sites on the benzothiazole ring .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Orthogonal Assays : Compare MIC (microbroth dilution) and agar diffusion results for antimicrobial activity .
  • Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo/in vitro results .
  • Structural Analog Comparison : Test derivatives (e.g., replacing nitro with cyano) to isolate pharmacophoric groups .

Methodological Considerations

Q. What strategies mitigate challenges in purifying hydrophilic intermediates?

  • Counterion Exchange : Convert carboxylates to tetrabutylammonium salts for better solubility in organic solvents .
  • Ion-Pair Chromatography : Use heptafluorobutyric acid in mobile phases to resolve polar byproducts .

Q. How can researchers validate the compound’s mechanism of action in cellular models?

  • Fluorescent Probes : Tag the benzothiazole moiety with BODIPY for live-cell imaging of target engagement .
  • Knockout Studies : CRISPR-Cas9 gene editing of putative targets (e.g., nitroreductases) to confirm pathway dependence .

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